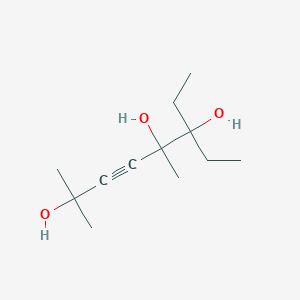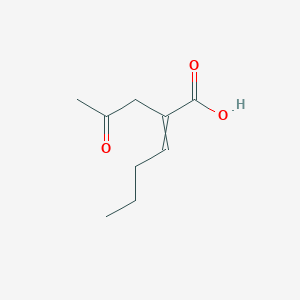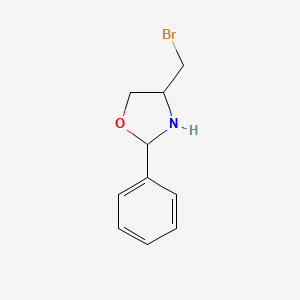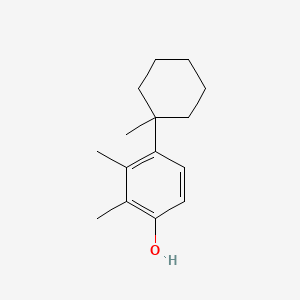
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of nitrile groups and the specific stereochemistry make this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl or isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with specific stereochemistry.
Biology
Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action for (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile groups can form hydrogen bonds or participate in other interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1,1-dicarbonitrile: Lacks the methyl and isopropyl groups.
2-Methylcyclopropane-1,1-dicarbonitrile: Lacks the isopropyl group.
Uniqueness
The specific stereochemistry and the presence of both methyl and isopropyl groups make (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile unique
Eigenschaften
CAS-Nummer |
64206-74-2 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(2S,3S)-2-methyl-3-propan-2-ylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-6(2)8-7(3)9(8,4-10)5-11/h6-8H,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
SXNAZTOMZZRICJ-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C1(C#N)C#N)C(C)C |
Kanonische SMILES |
CC1C(C1(C#N)C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


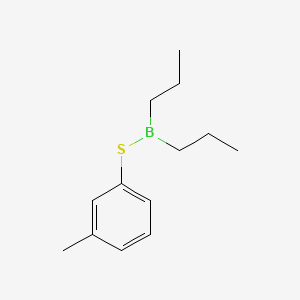
silane](/img/structure/B14506638.png)

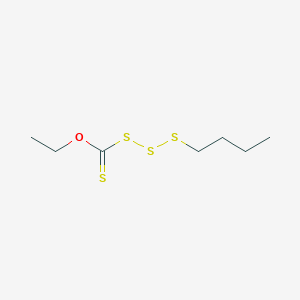
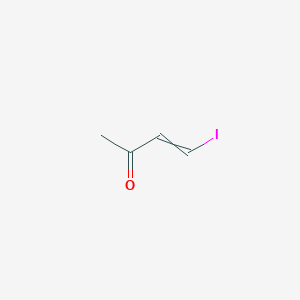

![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)

